

Application Note: Fluorogenic Detection of Caspase-8 Activity

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Compound of Interest		
Compound Name:	Apoptosis inducer 8	
Cat. No.:	B15140705	Get Quote

Introduction

Caspase-8 (CASP8/FLICE) is a critical initiator caspase in the extrinsic pathway of apoptosis. [1] This pathway is triggered by extracellular signals, such as the binding of ligands like FasL or TNF-α to their respective death receptors on the cell surface.[2][3][4] This binding event leads to the recruitment of adaptor proteins like FADD, which in turn recruit procaspase-8 molecules. [2][4][5] The aggregation of procaspase-8 induces its auto-processing and activation.[6] Active caspase-8 then initiates a downstream proteolytic cascade by activating executioner caspases, such as caspase-3 and -7, ultimately leading to the dismantling of the cell.[2][7] Given its pivotal role, the measurement of caspase-8 activity serves as a key indicator of extrinsically mediated apoptosis.

Principle of the Assay

This protocol describes the measurement of caspase-8 activity using a fluorogenic substrate. The assay is based on the proteolytic cleavage of a specific peptide sequence by active caspase-8.[8] The substrate consists of a four-amino-acid peptide sequence recognized by caspase-8, such as IETD (Ile-Glu-Thr-Asp), which is conjugated to a fluorescent reporter molecule (fluorophore), like 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (AMC).[6][8][9][10]

When the substrate is intact, the fluorescence of the reporter molecule is quenched. Upon cleavage by active caspase-8 between the aspartate (D) and the fluorophore, the free fluorophore is released.[9] This release results in a significant increase in fluorescence

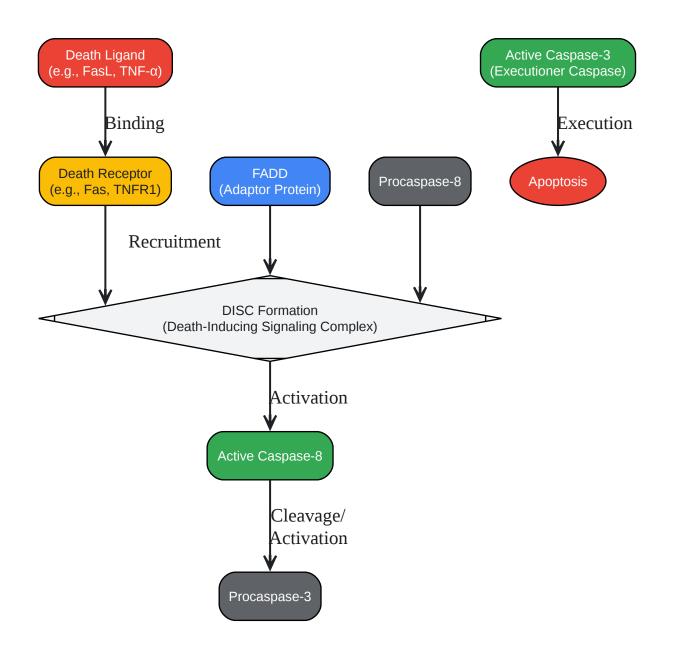


intensity, which can be measured using a fluorometer or a fluorescence microplate reader.[8] The rate of fluorescence increase is directly proportional to the caspase-8 activity in the sample.

Caspase-8 Signaling Pathway

The diagram below illustrates the extrinsic apoptosis pathway leading to the activation of Caspase-8 and subsequent executioner caspases.





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Caption: Extrinsic apoptosis signaling pathway.

Fluorogenic Substrate Data



Several fluorogenic substrates are available for measuring caspase-8 activity. The choice of substrate can depend on the specific experimental requirements, such as desired sensitivity and the filter sets available on the fluorescence reader.

Substrate Name	Peptide Sequence	Fluorophor e	Ex (nm)	Em (nm)	Notes
Ac-IETD-AFC	Ac-Ile-Glu- Thr-Asp-AFC	AFC	~400	~505	Commonly used for Caspase-8. [8][9][10]
Ac-IETD- AMC	Ac-Ile-Glu- Thr-Asp-AMC	AMC	~360-380	~440-460	Offers a spectral shift from blue to green upon cleavage.[6]
Ac-LETD- AFC	Ac-Leu-Glu- Thr-Asp-AFC	AFC	~400	~505	Another effective substrate for Caspase-8.
IETD-R110	lle-Glu-Thr- Asp-R110	R110	~490	~525	Rhodamine 110-based substrate, offers green fluorescence. [13]
SR-LETD- FMK	SR-Leu-Glu- Thr-Asp-FMK	Sulforhodami ne	~550-580	~590-600	A red fluorescent inhibitor probe for labeling active caspase-8.



Experimental Protocol

This protocol provides a general procedure for measuring caspase-8 activity in cell lysates using a 96-well plate format. Optimization may be required depending on the cell type and experimental conditions.

Materials Required

- Cells of interest (adherent or suspension)
- Apoptosis-inducing agent (e.g., Staurosporine, Fas Ligand)
- 96-well flat-bottom black microplate
- Fluorescence microplate reader with appropriate filters
- Cell Lysis Buffer (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT)[6]
- 2X Reaction Buffer (e.g., 0.2M HEPES pH 7.5; 20% sucrose; 0.2% CHAPS)[15]
- Caspase-8 fluorogenic substrate (e.g., Ac-IETD-AFC, 50 μM final concentration)
- Caspase-8 inhibitor (e.g., Ac-IETD-CHO) for negative control[9]
- Purified active caspase-8 for positive control[9]
- BCA Protein Assay Kit
- Phosphate-Buffered Saline (PBS)

Protocol Steps

A. Sample Preparation (Cell Lysates)

- Cell Culture and Treatment: Seed cells in appropriate culture vessels and allow them to attach (for adherent cells). Treat cells with the desired apoptosis-inducing agent for a specific duration. Include an untreated cell population as a negative control.
- Cell Harvesting:



- Suspension cells: Pellet cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C).[16]
- Adherent cells: Scrape cells gently and transfer to a conical tube, or use trypsin to detach them, then pellet by centrifugation.
- Washing: Wash the cell pellet once with ice-cold PBS to remove residual media. Centrifuge again and discard the supernatant.[16]
- Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 μ L per 1-5 million cells). [16]
- Incubation: Incubate the lysate on ice for 10-15 minutes.
- Centrifugation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
- Supernatant Collection: Carefully transfer the supernatant (cytosolic extract) to a new, prechilled microfuge tube. This supernatant contains the active caspases.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay or similar method.[15][17] This is crucial for normalizing caspase activity.
- B. Caspase-8 Activity Assay
- Prepare Assay Plate: On a 96-well black plate, add 10–50 µg of protein from each cell lysate to triplicate wells.[17] Adjust the volume in each well to 50 µL with Cell Lysis Buffer.
 - Blank: Add 50 μL of Cell Lysis Buffer without any lysate.
 - Negative Control: To a set of induced sample wells, add caspase-8 inhibitor (Ac-IETD-CHO) and incubate for 5-10 minutes before adding the substrate.[6][9]
 - Positive Control: Add a small amount of purified active caspase-8 to a well containing lysis buffer.[6]
- Prepare Reaction Mix: Prepare a 2X Reaction Mix containing 2X Reaction Buffer and the fluorogenic substrate (e.g., 100 μM Ac-IETD-AFC).

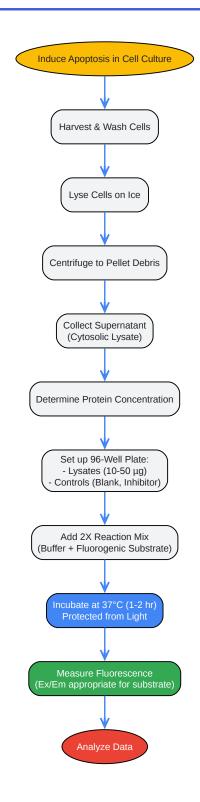


- Initiate Reaction: Add 50 μ L of the 2X Reaction Mix to each well, bringing the total volume to 100 μ L.[17] The final substrate concentration will be 50 μ M.
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8][9][17]
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
 - For Ac-IETD-AFC: Excitation at 400 nm and Emission at 505 nm.[8][10]
 - For Ac-IETD-AMC: Excitation at 360-380 nm and Emission at 440-460 nm.[6]
 - Readings can be taken in kinetic mode (e.g., every 5 minutes) or as an endpoint measurement.[6]

Experimental Workflow

The following diagram outlines the general workflow for the caspase-8 activity assay.





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Caption: Caspase-8 fluorogenic assay workflow.

Data Analysis



- Subtract Background: Subtract the fluorescence value of the blank from all sample readings.
- Normalize to Protein Concentration: Divide the background-subtracted fluorescence value by the protein concentration of the corresponding lysate to get the normalized activity (RFU/μg protein).
- Calculate Fold Increase: To determine the fold increase in caspase-8 activity, divide the normalized activity of the treated samples by the normalized activity of the untreated control samples.
 - Fold Increase = (RFU_treated RFU_blank) / (RFU_untreated RFU_blank)
- Present Data: Results can be presented as bar graphs showing the fold increase in caspase-8 activity compared to the control. The inhibitor-treated sample should show activity levels close to the untreated control, confirming the specificity of the assay for caspase-8.

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